N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
Description
N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a boronate-containing sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethyl group and two methyl groups on the nitrogen atom, along with a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group at the para position. This compound is structurally tailored for applications in medicinal chemistry and materials science, particularly as a Suzuki-Miyaura cross-coupling reagent or a fluorescent probe precursor. Its boronate ester moiety enables participation in palladium-catalyzed reactions, while the sulfonamide group enhances solubility and stability .
Properties
IUPAC Name |
N-ethyl-N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO4S/c1-8-18(7)23(19,20)14-10-9-13(11-12(14)2)17-21-15(3,4)16(5,6)22-17/h9-11H,8H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJUSRWIGUEZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N(C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis reactions, such as the reaction of aniline and ketone compounds to produce arylamines.
Mode of Action
It’s known that similar compounds are used in suzuki-miyaura coupling reactions, which are a type of palladium-catalyzed cross-coupling reactions. These reactions are used to form carbon-carbon bonds by coupling boronic acids with organic halides.
Biochemical Pathways
It’s known that similar compounds can induce the decomposition of pf6- to form a dense and robust solid electrolyte interface (sei) rich in lif, which is used to inhibit lithium dendrite growth.
Biological Activity
N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H26BNO3
- Molecular Weight : 291.19 g/mol
- CAS Number : 873078-93-4
Research indicates that sulfonamides often interact with various biological targets, including enzymes and receptors. The presence of the dioxaborolane moiety suggests potential interactions with biomolecules involved in signaling pathways. Specifically, sulfonamide derivatives have been shown to affect calcium channel activity and influence cardiovascular responses.
Cardiovascular Effects
A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure in a controlled experimental setup. The findings indicated that certain derivatives could significantly alter perfusion pressure over time:
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Benzenesulfonamide | 0.001 | No significant change |
| Compound A | 0.001 | Decreased perfusion pressure |
| Compound B | 0.001 | Increased perfusion pressure |
| Compound C | 0.001 | No significant change |
The study concluded that some derivatives could interact with calcium channels, leading to changes in vascular resistance and perfusion pressure .
Antitumor Activity
In vitro studies have suggested that sulfonamide derivatives may exhibit antitumor properties by inhibiting specific kinases involved in cancer progression. For instance, compounds with a similar structure have been reported to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis .
Case Studies
- Calcium Channel Interaction : A docking analysis indicated that certain sulfonamides could act as calcium channel inhibitors. This was supported by experimental data showing that these compounds could modulate coronary resistance and blood pressure through calcium channel pathways .
- Anticancer Activity : In a separate study focusing on kinase inhibitors, compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation in vitro by targeting specific kinases associated with tumor growth .
Safety Profile
The compound is classified as an irritant based on safety data sheets (SDS). The following safety measures are recommended:
| Hazard Statement | Precautionary Statement |
|---|---|
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzenesulfonamide derivatives bearing boronate ester functionalities. Key differences in substituents, synthesis, and applications are highlighted.
Structural Analogues
Key Structural Differences:
- Boronate Position: All analogues feature boronate esters at the 3- or 4-positions of the benzene ring. The 4-position (para) is preferred for electronic conjugation in cross-coupling reactions .
- Molecular Weight: The ethyl substituent increases the molecular weight by ~14 Da compared to the N,N-dimethyl analogue .
Q & A
Basic: What are the optimal synthetic routes for this compound?
Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple the boronate ester moiety with halogenated aromatic precursors . Key steps include:
- Halogenation: Bromination or iodination of the benzene ring at the para position.
- Coupling: Reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert atmosphere (N₂/Ar) in solvents like THF or DMF .
- Sulfonamide functionalization: Introduction of the N-ethyl and N-methyl groups via nucleophilic substitution or reductive amination .
Yield optimization (32–65%) is achieved by using bromo- over chloro-substituted aryl halides .
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization employs:
- NMR spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 1.05 ppm for tetramethyl dioxaborolane protons) .
- X-ray crystallography: SHELX programs refine crystal structures, resolving bond angles and hydrogen bonding networks .
- HPLC/MS: Purity assessment (>95%) and exact mass verification (e.g., DART-MS) .
Advanced: How to resolve contradictions in crystallographic refinement?
Answer:
Data contradictions (e.g., disordered solvent molecules) are addressed via:
- SHELXL refinement: Incorporation of restraints for anisotropic displacement parameters and hydrogen bonding .
- Twinned data handling: Use of HKLF5 format in SHELX for twin-law corrections .
- Validation tools: PLATON’s ADDSYM to detect missed symmetry .
Advanced: What role does the dioxaborolane moiety play in cross-coupling?
Answer:
The dioxaborolane group enhances stability and reactivity:
- Boron shielding: Protects the boronic acid from protodeboronation .
- Suzuki coupling: Facilitates aryl-aryl bond formation under mild conditions (e.g., room temperature) .
- Electronic effects: The electron-donating methyl groups increase nucleophilicity, improving coupling efficiency .
Advanced: How does the sulfonamide group influence bioactivity?
Answer:
The sulfonamide group enables:
- Enzyme inhibition: Competitive binding to catalytic pockets (e.g., carbonic anhydrase) via sulfonyl-oxygen interactions .
- Solubility modulation: Enhanced aqueous solubility for in vitro assays .
- Pharmacophore design: Integration into protease inhibitors or anticancer agents (e.g., tubulin polymerization disruptors) .
Advanced: What computational methods predict reactivity?
Answer:
- DFT calculations: Model boronate ester stability and transition states for coupling .
- Molecular docking: Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina .
- QM/MM simulations: Study solvent effects on reaction pathways .
Methodological: How to optimize reaction yields?
Answer:
- Catalyst screening: PdCl₂(dppf) outperforms Pd(OAc)₂ in polar aprotic solvents .
- Temperature control: 60–80°C minimizes side reactions (e.g., deborylation) .
- Workup protocols: Silica gel chromatography (EtOAc/hexane) removes Pd residues .
Methodological: How to analyze stability under varying conditions?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
